molecular formula C18H17BrN2 B12624249 4-Benzyl-1-pyridin-2-ylmethyl-pyridinium

4-Benzyl-1-pyridin-2-ylmethyl-pyridinium

Cat. No.: B12624249
M. Wt: 341.2 g/mol
InChI Key: POGLNERNYLACKZ-UHFFFAOYSA-M
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Description

4-Benzyl-1-pyridin-2-ylmethyl-pyridinium is a pyridinium-based compound offered for research purposes. Pyridinium salts with benzyl substituents are a significant area of investigation in medicinal chemistry and materials science. Specifically, structural analogs of this compound, such as 1-benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium derivatives (BOPs), have been designed and assessed as potential dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), representing a promising therapeutic strategy for neurodegenerative conditions like Alzheimer's disease . Furthermore, N-benzyl substituted pyridinium and dihydropyridine compounds have gained attention for their self-assembling properties and have been widely studied as innovative nanomaterials . These amphiphilic molecules can form liposomes and other nanoparticles that serve as delivery systems for various cargos, including DNA and RNA, showing potential for application in gene therapy . Researchers exploring cationic transfection agents, cholinesterase inhibition, or the development of self-assembled nanostructures may find value in this chemical entity. As with all compounds of this nature, handling should follow appropriate safety protocols. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C18H17BrN2

Molecular Weight

341.2 g/mol

IUPAC Name

4-benzyl-1-(pyridin-2-ylmethyl)pyridin-1-ium;bromide

InChI

InChI=1S/C18H17N2.BrH/c1-2-6-16(7-3-1)14-17-9-12-20(13-10-17)15-18-8-4-5-11-19-18;/h1-13H,14-15H2;1H/q+1;/p-1

InChI Key

POGLNERNYLACKZ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=[N+](C=C2)CC3=CC=CC=N3.[Br-]

solubility

>51.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

General Information

Key Preparation Strategies

Pyridinium Salt Formation

One common method for synthesizing pyridinium salts involves the reaction of pyridine derivatives with alkyl halides under basic or neutral conditions. For 4-Benzyl-1-pyridin-2-ylmethyl-pyridinium , the following steps are typical:

  • Starting Materials : Pyridin-2-ylmethylamine and benzyl bromide.
  • Reaction Conditions :
    • Solvent: Acetonitrile or ethanol.
    • Temperature: Reflux conditions (~80–100°C).
    • Catalyst: Sodium hydroxide or potassium carbonate.
  • Mechanism :
    • Benzyl bromide reacts with pyridin-2-ylmethylamine to form a benzylated intermediate.
    • The intermediate undergoes quaternization with pyridine to yield the final pyridinium salt.

Reductive Amination

An alternative approach utilizes reductive amination of cyanohydrins:

  • Reactants :
    • Cyanohydrin precursor.
    • Pyridin-2-ylmethylamine hydrochloride.
  • Reagents :
    • Sodium cyanoborohydride as the reducing agent.
    • Methanol as the solvent.
  • Procedure :
    • The reaction mixture is stirred at room temperature or slightly elevated temperatures (~40–50°C).
    • Purification involves recrystallization from isopropanol or column chromatography.

Functional Group Manipulation

A more specific method involves functionalizing pyridine derivatives:

  • Intermediate Formation :
    • Benzylation of pyridine-N-oxide using acetic anhydride and dimethylformamide.
    • Heating under reflux conditions ensures complete reaction.
  • Purification :
    • Distillation under reduced pressure followed by precipitation using ethyl acetate.

Optimized Reaction Conditions

Table 1: Reaction Parameters for Synthesis

Method Solvent Temperature (°C) Catalyst/Reagent Yield (%)
Pyridinium Salt Acetonitrile 80–100 NaOH/K₂CO₃ ~70–85
Reductive Amination Methanol 40–50 Sodium cyanoborohydride ~60–75
Functional Group Manipulation DMF Reflux Acetic anhydride ~80

Challenges in Synthesis

Several challenges are associated with the preparation of this compound:

  • Regioselectivity : Ensuring selective quaternization at the desired position without side reactions.
  • Purity : Achieving high purity often requires repeated recrystallization or chromatographic techniques.
  • Yield Optimization : Reaction conditions such as temperature and solvent choice significantly impact yields.

Research Findings

Recent studies have highlighted innovative approaches to improve synthesis efficiency:

  • Use of organomagnesium reagents for regioselective addition, yielding higher product purity.
  • Modified protocols employing alternative solvents like ethanol for eco-friendly synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-pyridin-2-ylmethyl-pyridinium undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Anticholinesterase Activity

One of the prominent applications of 4-Benzyl-1-pyridin-2-ylmethyl-pyridinium derivatives is their role as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in the pathophysiology of neurodegenerative diseases such as Alzheimer's disease. Recent studies have shown that certain derivatives exhibit significant inhibitory activity against both enzymes, making them potential candidates for treating Alzheimer's disease. For instance, compounds derived from this scaffold have shown IC50 values in the low micromolar range, indicating potent activity against AChE and BuChE .

1.2 Antimicrobial Properties

4-Benzyl-1-pyridin-2-ylmethyl-pyridinium derivatives have also been evaluated for their antimicrobial properties. Research indicates that these compounds exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) for these compounds range from 1 to 16 µg/mL, showcasing their potential as antimicrobial agents .

1.3 Anticancer Activity

In addition to their antimicrobial effects, derivatives of this compound have been investigated for anticancer properties. Some studies report that certain modifications of the pyridinium structure demonstrate significant cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. The mechanism often involves the induction of apoptosis in cancer cells, highlighting their therapeutic potential .

Material Science

2.1 Ionic Liquids and Catalysts

The unique properties of 4-Benzyl-1-pyridin-2-ylmethyl-pyridinium make it suitable for use as ionic liquids and catalysts in organic synthesis. Ionic liquids derived from this compound have been utilized in various chemical reactions due to their low volatility and ability to dissolve a wide range of organic and inorganic materials. These properties facilitate reactions such as Friedel-Crafts acylation and alkylation, enhancing yields and selectivity .

2.2 Supramolecular Chemistry

The compound's ability to form supramolecular structures has been explored in creating metal-organic frameworks (MOFs). These frameworks can host small molecules and have applications in gas storage, separation processes, and catalysis. The incorporation of 4-Benzyl-1-pyridin-2-ylmethyl-pyridinium into MOFs can enhance their stability and functionality .

Case Studies

3.1 Case Study: Alzheimer’s Disease Inhibitors

A study conducted on a series of 4-Benzyl-1-pyridin-2-ylmethyl-pyridinium derivatives demonstrated their efficacy as dual AChE/BuChE inhibitors. The most active compound showed an IC50 value of 5.90 μM against AChE, confirming its potential as a therapeutic agent for Alzheimer's disease .

3.2 Case Study: Antimicrobial Activity Evaluation

In another study, the antimicrobial efficacy of synthesized pyridinium salts was assessed against multiple bacterial strains. The results indicated that several derivatives displayed potent antibacterial activity with MIC values significantly lower than conventional antibiotics, suggesting their potential use in treating resistant bacterial infections .

Mechanism of Action

The mechanism of action of 4-Benzyl-1-pyridin-2-ylmethyl-pyridinium involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Pyridinium Derivatives
  • 1-Benzyl-4-methylpyridinium chloride: Shares the benzyl substitution but lacks the pyridin-2-ylmethyl group. This compound exhibits lower solubility in non-polar solvents due to reduced steric bulk compared to 4-Benzyl-1-pyridin-2-ylmethyl-pyridinium .
  • 1-(Pyridin-2-ylmethyl)pyridinium bromide : Contains the pyridin-2-ylmethyl group but lacks the benzyl substituent. Its electronic properties differ due to the absence of aromatic benzyl conjugation .
Heterocyclic Compounds with Dual Pyridine Moieties
  • The neutral pyridine ring and tertiary amine contrast with the cationic pyridinium core, leading to differences in redox behavior and solubility .
Patent-Based Analogues ()
  • 2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one: A fused pyridine-pyrimidinone system with a benzodioxole substituent.

Physicochemical Properties

Property 4-Benzyl-1-pyridin-2-ylmethyl-pyridinium 1-Benzyl-4-methylpyridinium chloride (S)-2-(1'-Benzylpyrrolidin-2'-yl)-6-methylpyridin-4-one
Molecular Weight ~327.4 g/mol ~219.7 g/mol ~337.4 g/mol
Charge +1 +1 Neutral
Solubility High in polar solvents (e.g., water) Moderate in water Low in water, soluble in DMSO
Melting Point Not reported 180–185°C 120–125°C (varies by substituent)

Biological Activity

4-Benzyl-1-pyridin-2-ylmethyl-pyridinium is a compound of significant interest due to its diverse biological activities, particularly in the fields of antiviral and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of 4-benzyl-1-pyridin-2-ylmethyl-pyridinium typically involves the alkylation of pyridine derivatives with benzyl halides. The structural characteristics of this compound include a pyridinium core, which is known for its ability to interact with various biological targets due to its positive charge and electron-withdrawing properties.

Antiviral Activity

Research indicates that certain derivatives of 4-benzylpyridinones exhibit potent inhibitory effects against HIV-1 reverse transcriptase (RT). For instance, specific compounds demonstrated IC50 values ranging from 0.2 to 6 nM against HIV-1 replication in CEM-SS cells . The mechanism involves direct inhibition of the RT enzyme, leading to a significant decrease in viral infectivity.

CompoundIC50 (nM)Mechanism
Compound 140.2Inhibition of HIV-1 RT
Compound 196Inhibition of HIV-1 RT
Compound 27<6Inhibition of HIV-1 RT

Anticancer Activity

The anticancer potential of 4-benzyl-1-pyridin-2-ylmethyl-pyridinium has been evaluated in various cancer cell lines. Notably, compounds with similar structural features have shown promising results:

  • In vitro studies revealed that specific derivatives possess significant antiproliferative activity against breast (MCF7) and ovarian (OVCAR-3) cancer cells, with IC50 values often below 5 μM .
Cell LineCompoundIC50 (μM)
MCF7Compound A<5
OVCAR-3Compound B<5

These compounds induce cell cycle arrest, particularly at the G2/M phase, demonstrating their potential as effective anticancer agents .

The mechanisms underlying the biological activities of 4-benzyl-1-pyridin-2-ylmethyl-pyridinium derivatives are multifaceted:

  • HIV Inhibition : The interaction with HIV reverse transcriptase prevents viral replication.
  • Anticancer Effects : Induction of apoptosis and cell cycle arrest through modulation of signaling pathways related to cell proliferation.

Case Study 1: Antiviral Efficacy

A study highlighted the efficacy of a specific derivative in inhibiting HIV replication in vitro. The compound was tested across multiple concentrations, showing a dose-dependent response in reducing viral load.

Case Study 2: Anticancer Activity

In another study focusing on breast cancer cells, treatment with a derivative led to a significant reduction in cell viability after 72 hours, indicating strong potential for therapeutic application.

Q & A

Q. What are the established synthesis routes for 4-benzyl-1-pyridin-2-ylmethyl-pyridinium derivatives, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or quaternization reactions. For example, pyridinium derivatives are often synthesized by alkylation of pyridine precursors with benzyl halides in solvents like dichloromethane (DCM) under basic conditions (e.g., NaOH) . Optimization includes:

  • Catalyst selection : Base strength impacts reaction efficiency.
  • Temperature control : Exothermic reactions require gradual reagent addition to avoid decomposition.
  • Purification : Column chromatography or recrystallization ensures >95% purity .

Q. What characterization techniques are critical for confirming the structure and purity of pyridinium compounds?

Methodological Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., benzyl and pyridinium protons at δ 4.5–5.5 ppm) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) verifies molecular ion peaks (e.g., [M]+ for 4-benzyl derivatives) .
  • Elemental Analysis : Validates stoichiometric ratios of C, H, N.
  • HPLC : Assesses purity (>99% for biological assays) .

Q. How should 4-benzyl-1-pyridin-2-ylmethyl-pyridinium be stored to ensure stability?

Methodological Answer:

  • Storage conditions : Keep in sealed, light-resistant containers under inert gas (N₂/Ar) at 2–8°C .
  • Handling : Avoid moisture and oxidizing agents to prevent decomposition.
  • Stability monitoring : Periodic TLC or HPLC checks detect degradation (e.g., hydrolysis of the pyridinium ring) .

Q. What safety protocols are recommended for handling pyridinium salts in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory. Use fume hoods to avoid inhalation .
  • Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
  • Toxicity mitigation : No acute toxicity data exists; assume chronic exposure risks and implement bioassay precautions .

Advanced Research Questions

Q. How does structural modification of the pyridinium core influence biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies show:

  • Linker length : Bis-pyridinium compounds with >5-carbon linkers exhibit higher acetylcholinesterase inhibition due to enhanced flexibility .
  • Substituent effects : Electron-withdrawing groups (e.g., -NO₂) on the benzyl ring increase binding affinity to hydrophobic enzyme pockets .
  • Quantitative SAR (QSAR) : Principal component regression models use descriptors like molar refractivity to predict activity .

Q. How can computational modeling guide the design of pyridinium-based inhibitors?

Methodological Answer:

  • Docking simulations : AutoDock Vina or Schrödinger Suite predicts binding poses in target proteins (e.g., acetylcholinesterase) .
  • Molecular dynamics (MD) : Simulations assess stability of ligand-protein complexes over 100 ns trajectories.
  • DFT calculations : Evaluate charge distribution on the pyridinium nitrogen to optimize electrostatic interactions .

Q. How should researchers address contradictions in experimental data, such as inconsistent bioassay results?

Methodological Answer:

  • Control experiments : Verify assay conditions (e.g., pH, temperature) and purity of test compounds .
  • Statistical analysis : Use ANOVA or t-tests to determine if variability is significant (p < 0.05).
  • Reproducibility : Cross-validate results in independent labs using standardized protocols .

Q. What novel applications are emerging for pyridinium derivatives in materials science?

Methodological Answer:

  • Ionic liquids : Pyridinium salts serve as green solvents due to low volatility and high thermal stability.
  • Surface chemistry : Adsorption studies on indoor surfaces (e.g., glass, polymers) reveal interactions with organic pollutants .
  • Catalysis : Pyridinium-based catalysts enable CO₂ reduction in electrochemical cells .

Q. What are the degradation pathways of pyridinium compounds in environmental or biological systems?

Methodological Answer:

  • Photodegradation : UV exposure cleaves the C-N bond, forming pyridine and benzyl fragments.
  • Biodegradation : Microbial enzymes (e.g., hydrolases) catalyze ring-opening reactions.
  • Analytical methods : LC-MS/MS identifies degradation products at trace levels .

Q. How can solubility challenges of pyridinium salts be addressed for in vivo studies?

Methodological Answer:

  • Counterion exchange : Replace bromide with chloride or tosylate to enhance aqueous solubility.
  • Prodrug design : Mask the pyridinium charge with ester groups, which hydrolyze in vivo .
  • Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles for targeted delivery .

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